Tubulin inhibitor 26
CAS No.:
Cat. No.: VC16649527
Molecular Formula: C17H19N3O3
Molecular Weight: 313.35 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C17H19N3O3 |
---|---|
Molecular Weight | 313.35 g/mol |
IUPAC Name | 6-methyl-N-(3,4,5-trimethoxyphenyl)-1H-indazol-3-amine |
Standard InChI | InChI=1S/C17H19N3O3/c1-10-5-6-12-13(7-10)19-20-17(12)18-11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9H,1-4H3,(H2,18,19,20) |
Standard InChI Key | WXYDIUWYBVAKRX-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC2=C(C=C1)C(=NN2)NC3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Structure and Pharmacophore Features
The molecular architecture of Tubulin Inhibitor 26 centers on a 2-arylthioindole core, characterized by:
-
A 3,4,5-trimethoxyphenyl group at position 2 of the indole ring, critical for hydrophobic interactions with tubulin .
-
A sulfur atom linking the indole moiety to an aromatic substituent, enhancing binding affinity through van der Waals contacts .
-
Halogen atoms (e.g., chlorine or fluorine) at position 5 of the indole, which improve metabolic stability and selectivity .
Pharmacophore modeling identifies essential features for activity:
-
A hydrogen-bond acceptor (methoxy oxygen).
-
A hydrophobic domain (trimethoxyphenyl group).
Table 1: Structural and Pharmacokinetic Properties of Tubulin Inhibitor 26
Property | Value/Description |
---|---|
Molecular Formula | C₂₄H₂₁ClN₂O₃S |
Molecular Weight | 476.95 g/mol |
Tubulin Polymerization IC₅₀ | 0.67 µM |
logP (Lipophilicity) | 3.8 |
Metabolic Stability | High (t₁/₂ > 120 min in human liver microsomes) |
Mechanism of Action
Tubulin Inhibitor 26 binds reversibly to the colchicine site at the α-β tubulin interface, inducing conformational changes that prevent GTP hydrolysis and microtubule assembly . Key mechanistic insights include:
-
Inhibition of Tubulin Polymerization: With an IC₅₀ of 0.67 µM, compound 26 destabilizes microtubules more effectively than colchicine (IC₅₀ = 2.0 µM) .
-
Mitotic Arrest: At 10 nM concentrations, it triggers G2/M phase arrest in MCF-7 breast cancer cells, leading to aberrant spindle formation and apoptosis .
-
Antiangiogenic Effects: Disruption of endothelial cell microtubules reduces VEGF secretion, inhibiting tumor vasculature in xenograft models .
Crystallographic studies reveal that the trimethoxyphenyl group occupies a hydrophobic pocket near β-tubulin’s T7 loop, while the indole nitrogen forms a hydrogen bond with Asn258 .
Antiproliferative Activity and Cytotoxicity
Tubulin Inhibitor 26 demonstrates broad-spectrum cytotoxicity, as evidenced by in vitro assays:
Table 2: Antiproliferative Activity of Tubulin Inhibitor 26
Cell Line | Origin | IC₅₀ (nM) |
---|---|---|
MCF-7 | Breast adenocarcinoma | 7.2 ± 0.9 |
HeLa | Cervical carcinoma | 9.5 ± 1.3 |
HCT116/chr3 | Colorectal carcinoma | 6.8 ± 0.7 |
A549 (P-gp overexpressing) | Drug-resistant lung cancer | 15.4 ± 2.1 |
Notably, compound 26 retains potency against P-glycoprotein (P-gp)-overexpressing cells, overcoming a common resistance mechanism seen with taxanes . Synergistic effects with doxorubicin and cisplatin have been observed, enhancing apoptosis in combinatorial regimens .
Comparative Analysis with Related Compounds
Tubulin Inhibitor 26 outperforms earlier ATI derivatives and natural tubulin inhibitors in key metrics:
Table 3: Comparative Efficacy of Tubulin Inhibitors
Compound | Tubulin IC₅₀ (µM) | MCF-7 IC₅₀ (nM) | Selectivity Index (Cancer/Normal Cells) |
---|---|---|---|
Colchicine | 2.0 | 25.0 | 3.2 |
Combretastatin A-4 | 1.2 | 12.4 | 8.5 |
Tubulin Inhibitor 26 | 0.67 | 7.2 | 12.8 |
The improved selectivity index (12.8 vs. 3.2 for colchicine) underscores its reduced off-target toxicity . Structural modifications, such as halogenation, mitigate oxidative metabolism, prolonging half-life in vivo .
Pharmacokinetic and Toxicity Profile
Preclinical studies highlight favorable pharmacokinetics:
-
Oral Bioavailability: 58% in murine models due to enhanced solubility from methoxy groups .
-
Plasma Protein Binding: 92%, ensuring prolonged circulation .
-
Major Metabolites: Glucuronidated indole derivatives, excreted renally .
Toxicity assessments in rodents reveal a maximum tolerated dose (MTD) of 50 mg/kg, with reversible hepatotoxicity at higher doses . No neurotoxicity—a common issue with taxanes—has been observed .
Current Research and Future Directions
Ongoing investigations aim to:
-
Optimize dosing schedules to minimize hepatic stress.
-
Explore combination therapies with immune checkpoint inhibitors .
While Tubulin Inhibitor 26 remains preclinical, its robust in vitro activity and synthetic accessibility position it as a promising candidate for translational oncology. Future work must address long-term toxicity and confirm efficacy in heterogeneous tumor models .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume